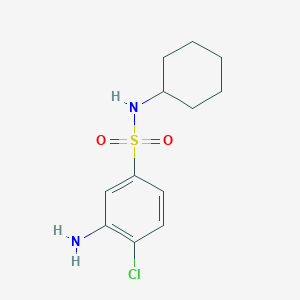

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-chloro-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVRAEKLXYWGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C13H17ClN2O2S

- CAS Number: 1036534-16-3

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that sulfonamide derivatives often exhibit antibacterial and anticancer properties, potentially through the inhibition of key enzymes or pathways involved in cellular proliferation and survival.

Anticancer Activity

A significant focus has been on the compound's anticancer potential. In various studies, sulfonamide derivatives have shown promising results against different cancer cell lines. For example, the structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide group can enhance potency against specific cancer types.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | DLD-1 (Colon Cancer) | <5 |

| TASIN-1 | DLD-1 (Colon Cancer) | 30 |

| TASIN Analog | HCT116 (Wild-type APC) | No Activity |

The above table illustrates that this compound exhibits significant activity against the DLD-1 colon cancer cell line, with IC50 values below 5 nM, indicating high potency. In contrast, compounds like TASIN-1 show selective activity against specific mutations, highlighting the importance of genetic context in therapeutic efficacy.

Case Studies

-

In Vivo Studies:

In a study examining the effects of various sulfonamide derivatives in mouse models, it was found that certain compounds significantly reduced tumor size without exhibiting overt toxicity. This suggests a favorable therapeutic index for compounds similar to this compound. -

Metabolic Stability:

Another critical aspect is the metabolic stability of the compound when subjected to murine microsomal fractions. Compounds with half-lives ranging from 5 to 30 minutes were noted, indicating that while some derivatives may be potent, their rapid metabolism could limit their therapeutic application.

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicity studies indicate that derivatives similar to this compound do not exhibit significant genotoxicity or carcinogenicity at therapeutic doses. In vitro tests have shown no mutagenic effects under various conditions, which is promising for its development as a pharmaceutical agent.

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its sulfonamide structure is known for antibiotic properties, and derivatives of sulfonamides are often explored for their ability to inhibit bacterial growth.

- Case Study : Research has shown that sulfonamide compounds can act as inhibitors of dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making these compounds valuable in antibiotic development.

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.

- Application : It can be utilized in assays to evaluate the activity of sulfonamide-sensitive enzymes, providing insights into metabolic pathways and potential drug interactions.

Enzyme Inhibition Studies

This compound is being researched for its ability to inhibit specific enzymes linked to various diseases, including cancer and autoimmune disorders.

- Case Study : Inhibitors derived from sulfonamides have shown promise in targeting the FLT3 receptor in certain leukemias, demonstrating the compound's potential applicability in cancer therapeutics.

Material Science

The compound is also being explored for its role as an intermediate in the synthesis of novel materials with specific properties.

- Application : Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ primarily in the substituents on the sulfonamide nitrogen and the benzene ring. Below is a comparative analysis based on the provided evidence:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Differences and Implications

N-Substituent Effects: Cyclohexyl Group: Introduces significant lipophilicity, which may improve blood-brain barrier penetration but reduce water solubility. This contrasts with Compound 11 and 13, which feature heteroaromatic or aromatic thioether groups that enhance π-π stacking but may increase metabolic instability . These features could enhance target binding specificity compared to the cyclohexyl analog .

Synthesis Complexity :

- Cyclohexyl derivatives typically require milder conditions for sulfonamide bond formation, whereas analogs like Compound 11 and 13 involve multi-step syntheses with catalysts (e.g., PTSA) and extended reaction times .

Physicochemical Properties :

- Melting points for cyclohexyl-substituted sulfonamides are generally lower than those of rigid aromatic analogs (e.g., Compound 11 at 177–180°C), reflecting differences in crystallinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodology : The compound’s synthesis typically involves sulfonylation of 3-amino-4-chlorobenzenesulfonyl chloride with cyclohexylamine under controlled reflux conditions. Optimization strategies include:

- Catalytic control : Use of triethylamine to neutralize HCl byproducts and improve reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve ≥95% purity.

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

- Methodology :

- Solubility profiling : Use HPLC-UV to quantify solubility in aqueous buffers (PBS, pH 7.4) and organic solvents (DMSO).

- Stability assays : Accelerated degradation studies under UV light, heat (40–60°C), and varied pH (1–13) with LC-MS monitoring .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s biological activity, particularly in enzyme inhibition?

- Methodology :

- Kinetic assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants (Kd) with target enzymes (e.g., carbonic anhydrase isoforms).

- Structural modeling : Molecular docking (AutoDock Vina) guided by X-ray crystallographic data from related sulfonamide-enzyme complexes .

Q. How can computational methods predict the compound’s reactivity in complex biological systems?

- Methodology :

- DFT calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Metabolite prediction : Use software like GLORY or MetaPrint2D to simulate Phase I/II metabolism, focusing on sulfonamide hydrolysis or cyclohexyl group oxidation .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Methodology :

- Dose-response normalization : Align data using Hill equation modeling to account for variations in cell viability assay protocols (MTT vs. ATP-based).

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies off-target pathways (e.g., oxidative stress response) that may confound results .

Experimental Design Considerations

Q. How to design a SAR study for optimizing the compound’s selectivity toward a target receptor?

- Framework :

- Core modifications : Systematic variation of the chloro and amino substituents on the benzene ring.

- Cyclohexyl group substitution : Replace with bicyclic or heterocyclic amines to assess steric and electronic effects .

- High-throughput screening : Use fragment-based libraries to identify synergistic substituents.

- Validation : Co-crystallization with the target receptor (e.g., as done for triazole-sulfonamide hybrids) provides atomic-level insights .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

- Techniques :

- 2D NMR : NOESY and HSQC to assign stereochemistry and confirm regioselectivity in substitution reactions.

- X-ray diffraction : Single-crystal analysis resolves bond-length discrepancies in sulfonamide moieties .

- Mass spectrometry : High-resolution MALDI-TOF confirms molecular formulas of novel analogs .

Key Challenges and Future Directions

- Synthetic Scalability : Multi-step routes require optimization for gram-scale production without compromising enantiomeric purity.

- Target Validation : Prioritize phenotypic screening in 3D organoid models to better mimic in vivo conditions.

- Data Reproducibility : Establish standardized protocols for cytotoxicity and enzyme inhibition assays across labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.